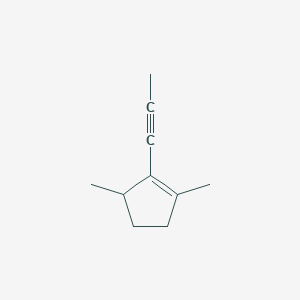
Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI): is an organic compound with the molecular formula C10H14 It is a derivative of cyclopentene, featuring two methyl groups and a propynyl group attached to the cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI) can be synthesized through various methods. One common approach involves the reaction of 1,3-dimethylcyclopentene with propyne in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and pressures to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of 1,3-dimethyl-2-(1-propynyl)cyclopentene may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or platinum are often used to facilitate the reaction, and the process is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propynyl group to a propyl group.
Substitution: The methyl and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1,3-dimethyl-2-propylcyclopentene.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-2-(1-propynyl)cyclopentene involves its interaction with various molecular targets. The propynyl group can participate in cycloaddition reactions, forming new cyclic structures. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the methyl and propynyl groups, respectively.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethylcyclopentene: Lacks the propynyl group, making it less reactive in certain cycloaddition reactions.
1,3-Dimethyl-2-propylcyclopentene: Similar structure but with a saturated propyl group instead of the propynyl group.
Uniqueness: Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI) is unique due to the presence of the propynyl group, which imparts distinct reactivity and potential for forming new cyclic structures through cycloaddition reactions.
Eigenschaften
CAS-Nummer |
126133-14-0 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
1,3-dimethyl-2-prop-1-ynylcyclopentene |
InChI |
InChI=1S/C10H14/c1-4-5-10-8(2)6-7-9(10)3/h8H,6-7H2,1-3H3 |
InChI-Schlüssel |
QHNISEKPSBSPJL-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(CCC1C)C |
Kanonische SMILES |
CC#CC1=C(CCC1C)C |
Synonyme |
Cyclopentene, 1,3-dimethyl-2-(1-propynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















